ethyl 2-sulfanyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-sulfanyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring an imidazole ring substituted with a sulfanyl group at the 2-position and an ethyl ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-sulfanyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with a suitable thiourea derivative, followed by cyclization and esterification . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-sulfanyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-sulfanyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant interactions.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-sulfanyl-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The sulfanyl group can interact with metal ions or other functional groups in the enzyme, leading to inhibition. The imidazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .
Comparison with Similar Compounds
Methyl 1-methyl-2-sulfanyl-1H-imidazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-sulfanyl-1H-imidazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 5-position.
Uniqueness: Ethyl 2-sulfanyl-1H-imidazole-5-carboxylate is unique due to the specific positioning of the sulfanyl and ester groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 2-sulfanyl-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOGPICUOALRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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